molecular formula C12H10N2O2 B3014849 N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide CAS No. 2411274-80-9

N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide

Cat. No.: B3014849
CAS No.: 2411274-80-9
M. Wt: 214.224
InChI Key: QFNKVWQTXFAMTM-UHFFFAOYSA-N
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Description

N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide typically involves the reaction of 2-aminophenol with an appropriate alkyne derivative. One common method involves the cyclization of 2-aminophenol with an alkyne in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines.

Scientific Research Applications

N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The benzoxazole moiety is known to interact with DNA, proteins, and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, which shares the benzoxazole ring structure.

    Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry.

    Benzothiazole: A related compound with a sulfur atom in place of the oxygen in benzoxazole.

Uniqueness

N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-2-ynamide group enhances its reactivity and potential for functionalization compared to other benzoxazole derivatives .

Properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-5-11(15)13-8-12-14-9-6-3-4-7-10(9)16-12/h3-4,6-7H,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNKVWQTXFAMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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